2-(4-Methoxyphenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}butanoate
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Overview
Description
2-(4-Methoxyphenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}butanoate is a useful research compound. Its molecular formula is C21H19ClF3NO5 and its molecular weight is 457.8 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-methoxyphenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate is 457.0903849 g/mol and the complexity rating of the compound is 623. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}butanoate typically involves multiple steps
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Preparation of 4-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}butanoate
Starting Materials: 2-chloro-5-(trifluoromethyl)aniline, butanoic acid, and suitable coupling reagents.
Reaction Conditions: The reaction typically involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere.
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Introduction of the 2-(4-Methoxyphenyl)-2-oxoethyl Group
Starting Materials: 4-methoxybenzaldehyde, ethyl acetoacetate, and a base such as sodium ethoxide.
Reaction Conditions: The reaction involves a Claisen condensation followed by esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}butanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of 2-(4-methoxyphenyl)-2-hydroxyethyl derivatives.
Substitution: Formation of nitro or halogenated derivatives on the aromatic rings.
Scientific Research Applications
2-(4-Methoxyphenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}butanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}butanoate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}butanoate: can be compared with other compounds having similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. This makes it particularly suitable for certain applications in medicinal chemistry and materials science, where precise control over molecular interactions is required.
Properties
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 5-[2-chloro-5-(trifluoromethyl)anilino]-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClF3NO5/c1-30-15-8-5-13(6-9-15)18(27)12-31-20(29)4-2-3-19(28)26-17-11-14(21(23,24)25)7-10-16(17)22/h5-11H,2-4,12H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXYJICUVPAZAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)CCCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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